N-(3-acetylphenyl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound known for its potential applications in medicinal chemistry and materials science. This compound features a unique combination of functional groups, which may impart specific biological activities, making it a subject of interest in various scientific fields.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, which provide detailed information about its structure, synthesis, and properties. The IUPAC name reflects its systematic naming convention, ensuring standardized communication among chemists.
This compound belongs to the class of acetamides and is characterized by the presence of an acetyl group, a pyridazine ring, and a sulfanyl group. Its molecular formula is , and it has a molecular weight of approximately 393.48 g/mol. The structural complexity allows for diverse interactions within biological systems.
The synthesis of N-(3-acetylphenyl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach begins with the preparation of the pyridazinyl sulfanyl intermediate. This is followed by the introduction of the acetylphenyl and ethoxyphenyl groups through various coupling reactions.
The molecular structure of N-(3-acetylphenyl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can be represented as follows:
InChI=1S/C22H21N3O3S/c1-3-28-19-9-7-16(8-10-19)20-11-12-22(25-24-20)29-14-21(27)23-18-6-4-5-17(13-18)15(2)26/h4-13H,3,14H2,1-2H3,(H,23,27)This formula indicates the presence of multiple functional groups including an acetyl group, a sulfanyl group, and a pyridazine ring.
The compound's molecular weight is approximately 393.48 g/mol. Its structural complexity suggests potential reactivity and interaction with biological targets.
N-(3-acetylphenyl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can participate in several chemical reactions:
These reactions often require specific conditions such as temperature control and appropriate solvent systems to achieve desired outcomes while minimizing side reactions.
The mechanism of action for N-(3-acetylphenyl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves interactions with specific molecular targets such as enzymes or receptors.
Understanding these mechanisms requires detailed studies involving biochemical assays and molecular modeling.
N-(3-acetylphenyl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is expected to exhibit certain physical properties:
N-(3-acetylphenyl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
This compound's diverse applications underscore its significance in both academic research and industrial development, making it a valuable subject for further exploration in various scientific disciplines.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8